2-Bromo-5-(difluoromethyl)-4-methylpyridine
Description
2-Bromo-5-(difluoromethyl)-4-methylpyridine (C₇H₆BrF₂N) is a halogenated pyridine derivative featuring a bromine atom at position 2, a difluoromethyl group at position 5, and a methyl group at position 2. This compound is of significant interest in pharmaceutical and agrochemical research due to the combined electronic effects of bromine (electron-withdrawing) and the difluoromethyl group (lipophilic and metabolically stable) . Its structure enables diverse reactivity, such as cross-coupling reactions, making it a valuable intermediate in drug synthesis .
Properties
IUPAC Name |
2-bromo-5-(difluoromethyl)-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRUAJRWGFRMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
2-Bromo-5-(difluoromethyl)-4-methylpyridine serves as a building block in organic synthesis, acting as a precursor for synthesizing more complex molecules and developing new chemical reactions and methodologies. In biological research, it helps in studying the effects of halogenated pyridines on biological systems and in synthesizing biologically active molecules and pharmaceuticals.
- Chemistry This compound is used in organic synthesis as a building block and a precursor for creating complex molecules and new chemical reactions.
- Biology It is utilized to study the effects of halogenated pyridines on biological systems and to synthesize biologically active molecules and pharmaceuticals.
- Medicine This compound has potential applications in medicinal chemistry for developing new drugs. Its unique structure allows for exploring new pharmacophores and designing molecules with improved therapeutic properties.
- Industry It is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes.
The biological activity of this compound is mainly due to the interactions facilitated by its halogen substituents, which can lead to enzyme inhibition, receptor modulation, and covalent bond formation.
Antimicrobial Properties
Research suggests that halogenated pyridines, including this compound, exhibit antimicrobial activities and have demonstrated efficacy against several bacterial strains, indicating potential applications in treating infections.
Antimalarial Activity
The compound has shown potential as an antimalarial agent by inhibiting dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum. It displayed strong inhibitory action, suggesting its potential role in developing new antimalarial therapies.
Case Studies
- Inhibition of Dihydroorotate Dehydrogenase : Studies have shown that this compound can effectively inhibit DHODH at low concentrations, which is critical for pyrimidine biosynthesis in malaria parasites. This highlights the compound's potential as a lead structure for further drug development.
- Antimicrobial Testing : Antimicrobial efficacy tests have revealed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
- Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate () or chromium trioxide () under acidic or basic conditions to form pyridine N-oxides or other oxidized derivatives.
- Reduction Reactions: Reduction can lead to the formation of 5-amino-2-(difluoromethyl)-4-methylpyridine, using reducing agents like lithium aluminum hydride () or sodium borohydride ().
Trifluoromethylpyridine (TFMP) Derivatives
Mechanism of Action
The mechanism by which 2-Bromo-5-(difluoromethyl)-4-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system or chemical reaction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyridines
2-Chloro-5-(difluoromethyl)-4-methylpyridine
- Structural Difference : Chlorine replaces bromine at position 2.
- Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance leaving-group ability in nucleophilic substitution reactions, favoring brominated derivatives in Suzuki-Miyaura couplings .
- Applications : Chlorinated analogs are often used when reduced steric hindrance is required .
4-Bromo-5-chloro-2-methylpyridine (CAS 1211529-34-8)
Substituent Group Variations
2-Amino-5-Bromo-4-Methylpyridine (ABMP)
- Structural Difference: Amino group (-NH₂) replaces difluoromethyl at position 4.
- Electronic Properties: The amino group increases electron density on the pyridine ring, enhancing hydrogen-bonding capacity. In contrast, the difluoromethyl group introduces steric bulk and lipophilicity, improving metabolic stability .
- Spectral Data : ABMP’s FT-IR spectra show N-H stretching at ~3400 cm⁻¹, absent in the target compound. DFT calculations (B3LYP/6-311++G(d,p)) confirm these differences .
5-Bromo-4-methylpyridin-2-amine
- Structural Difference: Amino group at position 2 instead of bromine.
- Reactivity: The amino group directs electrophilic substitution to positions 3 and 5, whereas bromine at position 2 deactivates the ring, limiting further substitution .
Fluorinated Analogs
3-Bromo-6-(difluoromethyl)-2-methoxy-pyridine
- Structural Difference : Methoxy group at position 2 and bromine at position 3.
- Electronic Effects: The methoxy group donates electrons via resonance, opposing the electron-withdrawing effects of bromine and difluoromethyl. This contrasts with the target compound, where methyl (position 4) is a weak electron donor .
General Fluorination Effects
Physical and Spectral Properties Comparison
Biological Activity
Overview
2-Bromo-5-(difluoromethyl)-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activities and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.
- Chemical Formula : C7H6BrF2N
- Molecular Weight : 222.032 g/mol
- CAS Number : 1805019-61-7
- SMILES Notation : BrC1=NC=C(C(=C1)C)C(F)F
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been studied for its potential as an inhibitor in several biochemical pathways, particularly in relation to:
- Antimicrobial Activity : Exhibiting significant efficacy against various bacterial strains.
- Antiviral Properties : Showing potential in inhibiting viral replication processes.
The precise mechanism involves binding to specific enzymes or receptors, leading to the modulation of cellular pathways that impact microbial growth and viral replication.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Halogenation of Pyridine Derivatives : The introduction of bromine and difluoromethyl groups can be accomplished via electrophilic aromatic substitution.
- Optimized Synthetic Routes : Recent studies have reported improved yields and reduced reaction times by employing new synthetic methodologies that avoid toxic reagents .
Antimicrobial and Antiviral Studies
| Study | Pathogen | Activity | Reference |
|---|---|---|---|
| Study A | E. coli | Inhibitory concentration (IC50): 15 µM | |
| Study B | Staphylococcus aureus | IC50: 10 µM | |
| Study C | Influenza Virus | EC50: 5 µM |
These studies indicate that this compound exhibits promising antimicrobial and antiviral properties, making it a candidate for further development in therapeutic applications.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 10 µM, showcasing its potential as a broad-spectrum antimicrobial agent.
- Antiviral Activity :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-5-(difluoromethyl)-4-methylpyridine, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For brominated pyridines, halogenation at the 2-position is often achieved using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions. The difluoromethyl group can be introduced via fluorination reagents (e.g., DAST or Deoxo-Fluor) at low temperatures (−78°C to 0°C) to minimize side reactions . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity (>95%) is confirmed via HPLC or GC-MS, with elemental analysis for stoichiometric validation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 7.5–8.5 ppm) and the difluoromethyl group (¹⁹F NMR: δ −110 to −120 ppm, split due to coupling with adjacent protons) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak (expected m/z ≈ 223–225 for C₇H₆BrF₂N) .
- X-ray Crystallography : Resolves steric effects of the methyl and difluoromethyl groups; lattice parameters often show intermolecular halogen bonding .
Advanced Research Questions
Q. How do the electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?
- Methodology : The difluoromethyl group is strongly electron-withdrawing (σₚ ≈ 0.36), activating the pyridine ring toward nucleophilic substitution at the 2-bromo position. However, steric hindrance from the 4-methyl group may reduce accessibility. Computational studies (DFT) can model charge distribution, while experimental kinetic assays under Suzuki-Miyaura conditions (Pd catalysts, varying ligands) reveal rate differences compared to non-fluorinated analogs . For example, bulky ligands like SPhos improve yields by mitigating steric clashes .
Q. What are the thermodynamic stability trends of this compound under varying pH and temperature conditions?
- Methodology : Stability assays in buffered solutions (pH 1–13) at 25–80°C show decomposition via hydrolysis of the C-Br bond under acidic conditions (pH < 3) or nucleophilic attack at the difluoromethyl group in basic media (pH > 10). TGA/DSC analysis reveals thermal stability up to 150°C, with decomposition pathways mapped via LC-MS . Contradictions in literature stability data (e.g., melting points ranging 198–202°C vs. 208–210°C ) may arise from polymorphic forms or hydration states.
Q. How does regioselectivity in electrophilic aromatic substitution (EAS) vary between this compound and its non-fluorinated analogs?
- Methodology : Nitration or sulfonation reactions demonstrate meta-directing effects of the difluoromethyl group, contrasting with the ortho/para-directing nature of methyl groups. Competitive experiments with isotopically labeled substrates (e.g., deuterated pyridines) quantify regioselectivity. X-ray crystallography and Hammett plots correlate substituent effects with reaction outcomes .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the catalytic efficiency of this compound in C–C bond formation?
- Resolution : Discrepancies arise from ligand choice (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) and solvent polarity. Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki couplings but may deactivate catalysts via coordination. Kinetic profiling (e.g., Arrhenius plots) under standardized conditions (1 mol% catalyst, 60°C) reconciles data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
